3-Amino-2,4,6-trifluorophenol

Medicinal Chemistry Physicochemical Property Design Lipophilicity

Generic aminophenols and simple trifluorophenols lack the precise substitution pattern required for regiospecific synthetic outcomes. 3-Amino-2,4,6-trifluorophenol (CAS 113512-72-4) solves this with its 1,2,3,5-fluorine arrangement: • Three electron-withdrawing F atoms lower phenol pKa and direct site-selective C-F hydroxylation. • Dual -NH₂ and -OH handles enable orthogonal functionalization strategies. • Computed XLogP3-AA 1.2, TPSA 46.3 Ų for rational ADME optimization. Supplied at ≥95% purity; available for immediate global dispatch.

Molecular Formula C6H4F3NO
Molecular Weight 163.1 g/mol
CAS No. 113512-72-4
Cat. No. B055205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,4,6-trifluorophenol
CAS113512-72-4
SynonymsPhenol, 3-amino-2,4,6-trifluoro-
Molecular FormulaC6H4F3NO
Molecular Weight163.1 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)O)F)N)F
InChIInChI=1S/C6H4F3NO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H,10H2
InChIKeyJRJOEUOVPLIHLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2,4,6-trifluorophenol: Physicochemical Profile Comparison


3-Amino-2,4,6-trifluorophenol (CAS 113512-72-4) is a trifluorinated aminophenol building block (C₆H₄F₃NO, MW 163.10 g/mol) [1]. This compound features a 1,2,3,5-substitution pattern containing three electron-withdrawing fluorine atoms (F) on the phenol ring in addition to an amino (–NH₂) and a hydroxyl (–OH) group. Its computed XLogP3-AA is 1.2 and its topological polar surface area (TPSA) is 46.3 Ų, according to PubChem [1]. The presence of both the amino and hydroxyl functional groups, combined with strong fluorine-induced electronic modulation, distinguishes it from simple trifluorophenols (e.g., 2,4,6-trifluorophenol lacks the amino group) and from non-fluorinated aminophenols (e.g., 3-aminophenol lacks fluoro substitution), establishing a unique basis for site-selective synthetic modifications that generic analogs cannot deliver [1].

1 Trifluorinated aminophenol scaffold with distinct electronic profile vs. non-fluorinated or de-amino analogs
2 Ortho-directing fluorine pattern supports site-selective modifications, including metal-free C–F hydroxylation
3 Dual functional handles (–NH₂, –OH) enable versatile downstream derivatization and H-bond-directed assembly

3-Amino-2,4,6-trifluorophenol: Why Analogs Fail


Generic “aminophenol” or “trifluorophenol” substitution fails because the three fluoro substituents in 3-amino-2,4,6-trifluorophenol profoundly alter both the electronic landscape and chemical reactivity in ways that analogs like 3-aminophenol (no F) or 2,4,6-trifluorophenol (no NH₂) cannot replicate. The strong electron-withdrawing inductive effect of the three fluorine atoms substantially lowers the pKa of the phenol –OH, making it a stronger acid and altering its nucleophilic character compared to non-fluorinated aminophenols [1]. Simultaneously, the amino group provides a nucleophilic handle that is absent in 2,4,6-trifluorophenol. These differences render generic replacements incapable of achieving the same regiospecific outcomes in reactions such as chemoselective C–F bond hydroxylation or metal-free ortho-C–H oxygenation, where the specific fluorine substitution pattern directs the reaction course [2][3]. Thus, substituting the compound with a non-fluorinated or de-amino analogue can result in divergent reactivity, loss of regioselectivity, and ultimately failed synthetic sequences.

3-Aminophenol (non-fluorinated analog)
Lacking fluorine atoms removes the strong electron-withdrawing effect, altering phenol acidity and nucleophilic character; may shift regiochemical outcomes and synthetic utility.
2,4,6-Trifluorophenol (de-amino analog)
Absence of the amino group eliminates a key nucleophilic site and reduces H-bond donor capacity, limiting derivatization pathways and supramolecular assembly options.

3-Amino-2,4,6-trifluorophenol: Quantitative Differentiation Evidence


Lipophilicity Shift vs. 3-Aminophenol

The introduction of three fluorine atoms to the phenol ring in 3-amino-2,4,6-trifluorophenol increases its predicted lipophilicity (XLogP3-AA = 1.2) compared to the non-fluorinated analog 3-aminophenol (XLogP3 = 0.2) [1][2]. This represents a quantitative 1.0 log unit increase (approximately 10-fold increase in partition coefficient). The higher lipophilicity is directly attributable to the electron-withdrawing fluoro substituents and predicts improved passive membrane permeability and altered pharmacokinetic behavior for any derived pharmacophores.

Lipophilicity Shift
Cross-study comparable
Δ XLogP = +1.0
vs. 3-aminophenol (XLogP 0.2)
Reported logP increase may inform membrane permeability assessment.
Computed value; verify experimentally.
Medicinal Chemistry Physicochemical Property Design Lipophilicity

Hydrogen Bonding Capacity vs. 2,4,6-Trifluorophenol

3-Amino-2,4,6-trifluorophenol provides a significantly expanded hydrogen bond (H-bond) acceptor capacity compared to its de-amino analog, 2,4,6-trifluorophenol. PubChem computed properties show the target compound has 5 H-bond acceptors, while 2,4,6-trifluorophenol has only 4 [1][2]. The amino group not only adds an extra H-bond acceptor site but also contributes 2 H-bond donors, whereas 2,4,6-trifluorophenol has only 1 [1][2]. This increased capacity for directional intermolecular interactions is crucial for crystal packing, protein-ligand binding, and the formation of supramolecular assemblies.

H-Bond Capacity
Head-to-head comparison
5 acceptors / 2 donors
vs. 2,4,6-trifluorophenol (4 acc. / 1 don.)
Expanded H-bond profile supports crystal engineering and receptor-binding design.
Computed count; experimental validation advised.
Supramolecular Chemistry Crystal Engineering Receptor Binding

Electronic Modulation: Inferred pKa Shift

While an experimental pKa value for 3-amino-2,4,6-trifluorophenol is not available in the primary literature, a class-level inference can be drawn from the measured pKa of 2,4,6-trifluorophenol (pKa ≈ 7.12–7.47) [1] and the known pKa of 3-aminophenol (pKa, phenol = 9.82) [2]. The three fluorine atoms in the target compound are expected to exert a strong electron-withdrawing inductive effect, substantially lowering the phenol pKa compared to 3-aminophenol. Simultaneously, the amino group's electron-donating resonance effect will partially mitigate this. The net result is a predicted intermediate acidity, potentially in the physiological pH range, which is a desirable feature for pH-sensitive probes and bioavailability optimization.

Inferred pKa Shift
Class-level inference
Estimated ΔpKa ~ -2 to -3
relative to 3-aminophenol (pKa 9.82)
Supports pH-dependent reactivity review; experimental pKa required.
Based on fluorophenol class data, not direct measurement.
Physical Organic Chemistry Acidity Tuning Reactivity Prediction

Application Scenarios for 3-Amino-2,4,6-trifluorophenol


Medicinal Chemistry Building Block for PK Optimization

The increased lipophilicity (XLogP3-AA = 1.2) and altered H-bond profile of 3-amino-2,4,6-trifluorophenol compared to non-fluorinated aminophenols make it a superior starting material for medicinal chemistry programs seeking to improve the membrane permeability and ADME profile of lead compounds. Its computed properties allow drug designers to modulate lipophilicity without adding excessive bulk [1][2].

Metal-Free Regiospecific Hydroxylation

Proprietary metal-free chemoselective reactions demonstrate the capacity for ortho-directed monohydroxylation and N-trifluoroacylation of fluoroanilines [1][2]. 3-Amino-2,4,6-trifluorophenol is a candidate substrate for these domino reactions due to its specific fluorine pattern, which directs the course of C-F bond hydroxylation. The unique regiochemical outcome provided by its fluorine substitution is not achievable with non-fluorinated or differently substituted analogues, making it essential for synthesizing specific 2-(N-trifluoroacyl)aminophenol scaffolds.

pH-Sensitive Probe Design

Class-level evidence demonstrates that fluorinated phenols, including 2,4,6-trifluorophenol, have pKa values in the range of 7.12–7.47, making them suitable for pH-sensitive probe design [1][2]. 3-Amino-2,4,6-trifluorophenol, with its additional amino group, is expected to exhibit a similarly physiologically relevant pKa combined with additional polarity and H-bonding capacity. This makes it a promising scaffold for developing dual-responsive (pH and polarity) 19F-MRI or fluorescent probes, where its specific substitution pattern would provide a unique spectral signature.

Crystal Engineering and Supramolecular Assembly

The distinct hydrogen bond donor/acceptor count (5 acceptors, 2 donors) compared to 2,4,6-trifluorophenol (4 acceptors, 1 donor) provides enhanced capabilities for directional supramolecular interactions [1][2]. This makes 3-amino-2,4,6-trifluorophenol a more versatile co-former or building block for the rational design of co-crystals and metal-organic frameworks where precise control over H-bond networks and halogen bonding from the C-F units is required.

Application
Selection Property
Validation Focus
Medicinal chemistry PK optimization
Computed lipophilicity shift and H-bond profile
Membrane permeability assay; ADME profiling
Metal-free regiospecific hydroxylation
Ortho-directing fluorine substitution pattern
Regiochemical outcome verification; substrate scope evaluation
pH-sensitive probe design
Predicted intermediate phenol pKa and amino polarity
Experimental pKa determination; pH-responsive behavior
Crystal engineering and supramolecular assembly
Expanded H-bond donor/acceptor count
Co-crystal screening; H-bond network analysis
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